molecular formula C21H12Cl2N6O5 B15043402 (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043402
M. Wt: 499.3 g/mol
InChI Key: YRVRTNKECNABLG-UHFFFAOYSA-N
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Description

The compound (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the hydrazone linkage. The process may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amino groups under the influence of reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it valuable for drug development research.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-[2-(2,6-dichloro-4-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of both dichloro and nitro groups in (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one makes it unique compared to similar compounds

Properties

Molecular Formula

C21H12Cl2N6O5

Molecular Weight

499.3 g/mol

IUPAC Name

4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H12Cl2N6O5/c22-16-10-15(29(33)34)11-17(23)19(16)24-25-20-18(12-4-2-1-3-5-12)26-27(21(20)30)13-6-8-14(9-7-13)28(31)32/h1-11,26H

InChI Key

YRVRTNKECNABLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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